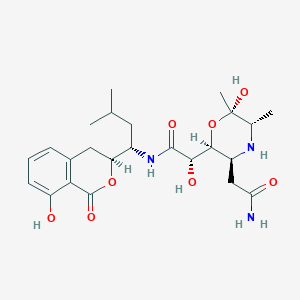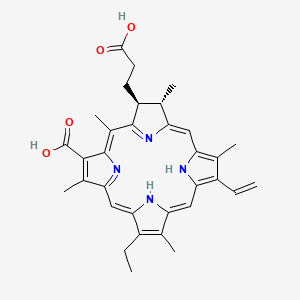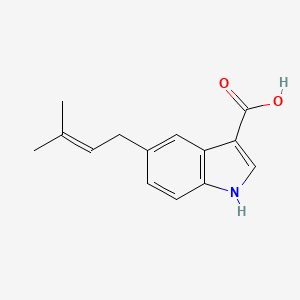
5-Dimethylallylindole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylallylindole-3-carboxylic acid is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Terpenoid Production by Actinomycetes Research has shown that 5-dimethylallylindole-3-carboxylic acid is produced by marine-derived Streptomyces sp. MS239 as a terpenoid. This compound was isolated alongside another terpenoid, A80915G-8″-acid, through a screening process aimed at identifying terpenoids produced by actinomycetes. The structural elucidation of these compounds was primarily conducted using NMR analyses (Motohashi et al., 2008).
Pseudo-Cross-Conjugated Mesomeric Betaines 1.2-Dimethylindazolium-3-carboxylates, related to 5-dimethylallylindole-3-carboxylic acid, are identified as pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These compounds demonstrate the capacity to decarboxylate upon heating, leading to the formation of intermediary N-heterocyclic carbenes of indazole, which can undergo further reactions to form amidates. The study details the preparation of these compounds and explores their chemical behavior and potential applications (Schmidt et al., 2006).
Conformational and Spectroscopic Analysis A study provided a conformational and spectroscopic characterization of a structurally related compound, 5-methoxyindole-2-carboxylic acid (5-MeOICA). The analysis incorporated quantum chemical methods, FT-IR, FT-Raman spectroscopy, NMR, and UV absorption spectra to understand the compound's properties in-depth. This research offers insights into the molecular structure and electronic properties, which can be relevant for understanding the behavior of structurally related compounds like 5-dimethylallylindole-3-carboxylic acid (Cinar et al., 2015).
Novel Tryptophan Metabolism in Actinomycetes A study discovered a potential gene cluster responsible for the biosynthesis of a compound related to 5-dimethylallylindole-3-carboxylic acid, known as 5-dimethylallylindole-3-acetonitrile. This cluster is widely distributed among actinomycetes and represents a novel tryptophan metabolism route. The findings provided valuable insights into the biosynthesis of prenylated indole derivatives, expanding our understanding of the structural diversity of natural products produced by actinomycetes (Ozaki et al., 2013).
Propiedades
Nombre del producto |
5-Dimethylallylindole-3-carboxylic acid |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
5-(3-methylbut-2-enyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-9(2)3-4-10-5-6-13-11(7-10)12(8-15-13)14(16)17/h3,5-8,15H,4H2,1-2H3,(H,16,17) |
Clave InChI |
QQVACXOIVZONIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1)NC=C2C(=O)O)C |
Sinónimos |
5-dimethylallylindole-3-carboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




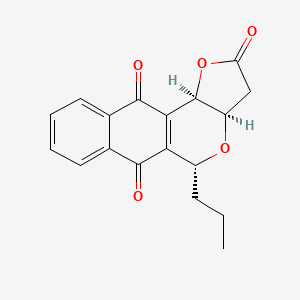
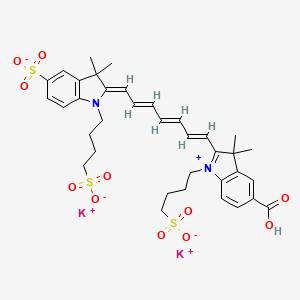
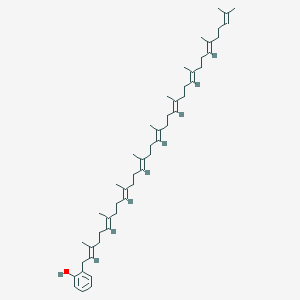
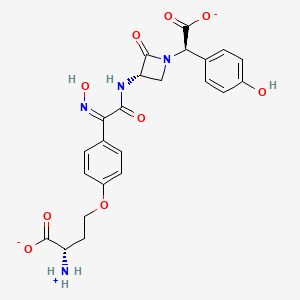
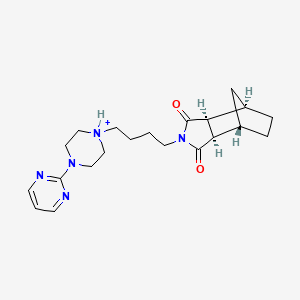
![methyl (2S)-6-amino-2-[[(4R,11R,18R)-11-(cyclohexylmethylcarbamoyl)-18-(9H-fluoren-9-ylcarbamoyl)-4,7,11,14,18,21-hexamethyl-2,9,16-trioxo-6,13,20-trioxa-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-4-carbonyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B1264325.png)

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)
![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264333.png)

